1-(6-Amino-1H-indol-2-yl)ethan-1-one
Description
1-(6-Amino-1H-indol-2-yl)ethan-1-one is a heterocyclic compound featuring an indole core substituted with an amino group at position 6 and an acetyl (ethanone) group at position 2. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(6-amino-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,11H2,1H3 |
InChI Key |
MUIUHSPRCFJNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Reactivity
- Amino vs. Halogen Substituents: The 6-amino group in the target compound contrasts with bromo or chloro substituents in analogues (e.g., 6-bromoindole derivatives ). The amino group’s electron-donating nature may enhance solubility and hydrogen-bonding capacity, whereas halogens facilitate cross-coupling reactions.
Physical and Chemical Properties
- Solubility: The 6-amino group likely improves aqueous solubility compared to halogenated or alkylated indoles, critical for pharmacokinetic optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
